N-[2-(adamantan-1-yl)ethyl]benzamide
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Description
Synthesis Analysis
The synthesis of adamantane derivatives, such as “N-[2-(1-adamantyl)ethyl]benzamide”, often involves the use of unsaturated adamantane derivatives . These compounds are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives . The synthesis of these compounds often involves the development of novel methods for their preparation and polymerization reactions .Scientific Research Applications
Catalytic Applications
N-Adamantyl-2-aminopyridines form C2-symmetric aminopyridinato complexes with zirconium, leading to stable catalysts for ethylene polymerization, demonstrating similar productivity to related systems (Morton, O'Shaughnessy, & Scott, 2000).
Material Science
The synthesis of new polyamide-imides containing pendent adamantyl groups shows potential for creating materials with high thermal stability and mechanical strength. These polyamide-imides dissolve in various solvents, making them applicable for flexible and tough film production (Liaw & Liaw, 2001).
Pharmacological Enhancements
Pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist explores improvements in metabolic stability and pharmacokinetic profiles. This research identifies compounds with enhanced physicochemical properties, indicating potential for developing more effective pharmacological agents (Wilkinson et al., 2017).
Antiviral Activity
The synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide derivatives for anti-Dengue virus activity represents a significant advancement in antiviral drug development. The study highlights the potential of adamantane-based compounds in inhibiting the Dengue virus, demonstrating specific compounds' effectiveness and suggesting mechanisms of action (Joubert, Foxen, & Malan, 2018).
Depigmentation Agents
A series of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety have been synthesized and evaluated for their depigmenting and tyrosinase inhibitory activities. The research suggests that the adamantyl moiety enhances the depigmentation power of benzamide derivatives, indicating potential applications in cosmetic and dermatological treatments (Baek et al., 2012).
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c21-18(17-4-2-1-3-5-17)20-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEVZBLLHKZQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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